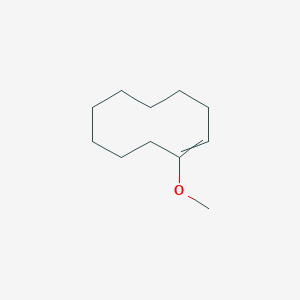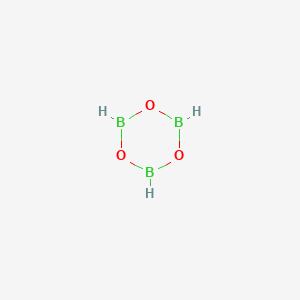
1,3,5,2,4,6-trioxatriborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “1,3,5,2,4,6-trioxatriborinane” is known as Pituitary adenylate cyclase activating polypeptide amide fragment 6-27. It is a synthetic peptide with significant biological activity, particularly in the field of neurobiology. This compound is a fragment of the larger pituitary adenylate cyclase-activating polypeptide (PACAP), which plays a crucial role in various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process is also scaled up using preparative HPLC systems to obtain the desired purity levels.
化学反应分析
Types of Reactions
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized at specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives are used in SPPS to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
科学研究应用
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 has a wide range of applications in scientific research:
Neurobiology: It is used to study the role of PACAP in neuronal signaling and neuroprotection.
Endocrinology: Researchers use this peptide to investigate its effects on hormone secretion and regulation.
Pharmacology: It serves as a tool to explore the mechanisms of action of PACAP receptors and their potential as drug targets.
Medicine: Potential therapeutic applications include neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.
作用机制
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 exerts its effects by binding to PACAP receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which mediate its physiological effects.
相似化合物的比较
Similar Compounds
Pituitary adenylate cyclase activating polypeptide (PACAP-27): The full-length peptide from which the fragment is derived.
Vasoactive intestinal peptide (VIP): Another neuropeptide with similar receptor binding properties.
Secretin: A peptide hormone with structural similarities to PACAP.
Uniqueness
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 is unique due to its specific sequence and biological activity. Unlike the full-length PACAP-27, this fragment selectively inhibits certain PACAP receptors, making it a valuable tool for dissecting the roles of different receptor subtypes in physiological processes.
属性
CAS 编号 |
289-56-5 |
|---|---|
分子式 |
B3H3O3 |
分子量 |
83.5 g/mol |
IUPAC 名称 |
1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3H3O3/c1-4-2-6-3-5-1/h1-3H |
InChI 键 |
BRTALTYTFFNPAC-UHFFFAOYSA-N |
规范 SMILES |
B1OBOBO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


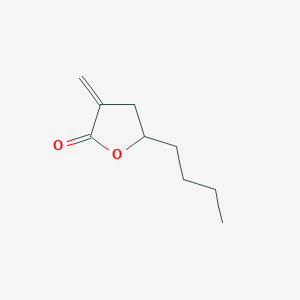
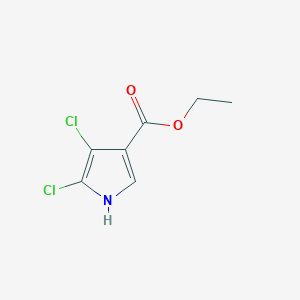
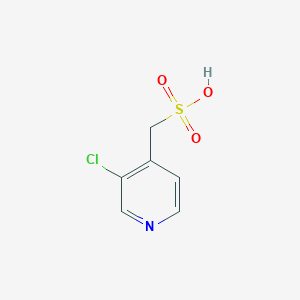
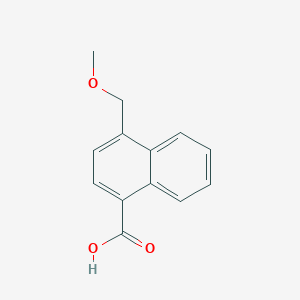
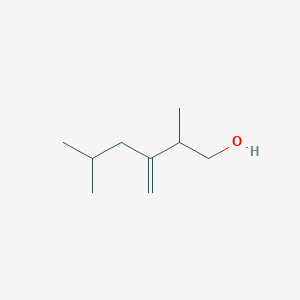
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((4-chlorobenzyl)glycyl)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-2-one](/img/structure/B8493036.png)
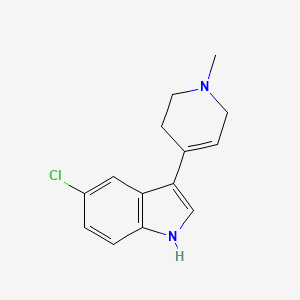
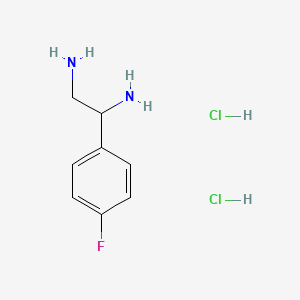
![[2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8493053.png)
![1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8493057.png)
![3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol](/img/structure/B8493060.png)
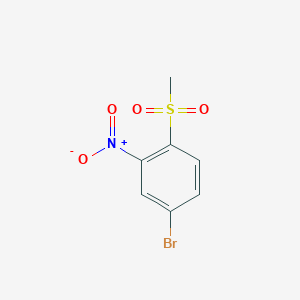
![4-[(4-Chlorobenzene-1-sulfonyl)(cyclopentyl)methyl]pyridine](/img/structure/B8493070.png)
